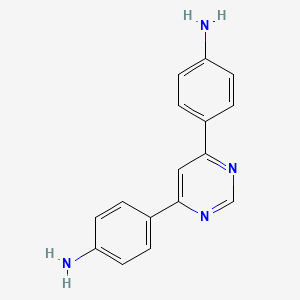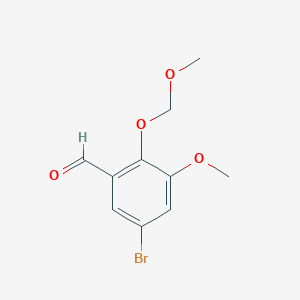
5-Bromo-3-methoxy-2-(methoxymethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-methoxy-2-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, methoxy, and methoxymethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxy-2-(methoxymethoxy)benzaldehyde typically involves the bromination of 3-methoxy-2-(methoxymethoxy)benzaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-methoxy-2-(methoxymethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-3-methoxy-2-(methoxymethoxy)benzoic acid.
Reduction: 5-Bromo-3-methoxy-2-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-3-methoxy-2-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-methoxy-2-(methoxymethoxy)benzaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and methoxy groups can influence the compound’s binding affinity and specificity towards its targets. The exact pathways involved can vary depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 5-Bromo-2-(methoxymethoxy)benzaldehyde
- 5-Bromo-2-methoxybenzaldehyde
- 2-Bromo-5-methoxybenzaldehyde
Uniqueness
5-Bromo-3-methoxy-2-(methoxymethoxy)benzaldehyde is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions. The presence of both methoxy and methoxymethoxy groups provides distinct electronic and steric effects, making it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H11BrO4 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
5-bromo-3-methoxy-2-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C10H11BrO4/c1-13-6-15-10-7(5-12)3-8(11)4-9(10)14-2/h3-5H,6H2,1-2H3 |
Clave InChI |
IFAOLQWQQVSAMA-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=C(C=C1OC)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13964618.png)

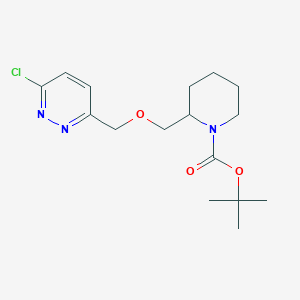
![Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate](/img/structure/B13964634.png)
![1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate](/img/structure/B13964637.png)
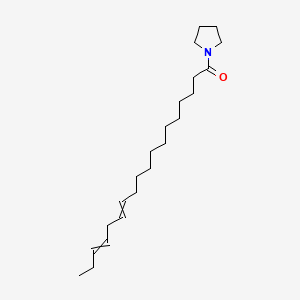
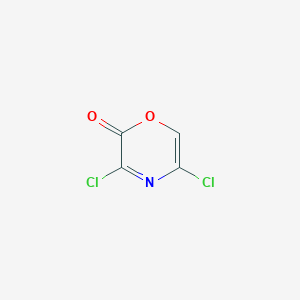
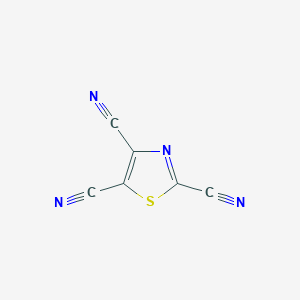
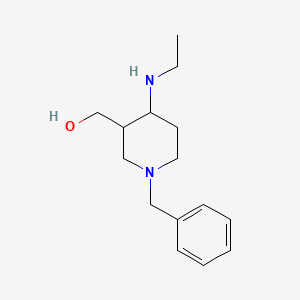
![6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B13964666.png)
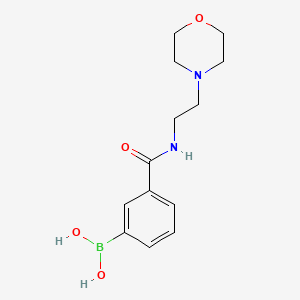
![[2-(Benzyloxy)ethenyl]benzene](/img/structure/B13964691.png)
